3-Aminopyridine-2-thiol hydrochloride

Übersicht

Beschreibung

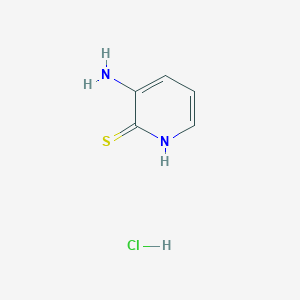

3-Aminopyridine-2-thiol hydrochloride: is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the third position and a thiol group at the second position on the pyridine ring, with the hydrochloride salt form enhancing its solubility in water

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyridine-2-thiol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with pyridine, which undergoes nitration to form 3-nitropyridine.

Reduction: The nitro group in 3-nitropyridine is reduced to an amino group, yielding 3-aminopyridine.

Thiol Introduction:

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3-Aminopyridine-2-thiol hydrochloride can undergo oxidation reactions, where the thiol group is oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: It can participate in substitution reactions, where the amino or thiol groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Disulfides, sulfonic acids.

Reduction Products: Modified aminopyridine derivatives.

Substitution Products: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties

3-Aminopyridine-2-thiol hydrochloride has demonstrated potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development. Studies have indicated that thiol compounds can exhibit antioxidant properties, which may contribute to their therapeutic effects in treating conditions related to oxidative stress .

Neuroprotective Effects

Research has shown that derivatives of aminopyridine compounds can enhance neuronal survival and function. For instance, this compound may play a role in neuroprotection by modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as an important reagent in organic synthesis. It can facilitate various reactions, including nucleophilic substitutions and cyclization processes. Its thiol group allows for the formation of disulfides and other sulfur-containing compounds, which are valuable in synthetic chemistry .

Case Study: Synthesis of Thioamide Derivatives

In a documented case study, 3-Aminopyridine-2-thiol was utilized to synthesize thioamide derivatives through reaction with acyl chlorides. The resulting compounds exhibited significant biological activity, indicating the versatility of this thiol compound in generating new pharmacologically relevant molecules .

Materials Science

Role in Material Development

The compound has potential applications in materials science, particularly in the development of polymeric materials and coatings. Its thiol functionality can be used to create cross-linked networks that enhance the mechanical properties of materials .

Nanomaterials Synthesis

Additionally, this compound is being explored for its role in synthesizing nanomaterials. The ability to form stable complexes with metal ions makes it useful for creating metal sulfide nanoparticles, which have applications in catalysis and electronics .

Analytical Applications

Analytical Chemistry

In analytical chemistry, this compound is employed as a derivatizing agent for the detection of carbonyl compounds. Its ability to form stable adducts enhances the sensitivity and specificity of analytical methods such as HPLC and LC-MS .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Medicinal Chemistry | Neuroprotective agents | Potential treatment for neurodegenerative diseases |

| Organic Synthesis | Reagent for nucleophilic substitutions | Useful in synthesizing thioamide derivatives |

| Materials Science | Development of polymeric materials | Enhances mechanical properties |

| Analytical Chemistry | Derivatizing agent for carbonyl detection | Improves sensitivity in analytical methods |

Wirkmechanismus

The mechanism of action of 3-Aminopyridine-2-thiol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino and thiol groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

2-Aminopyridine: Lacks the thiol group, making it less versatile in certain reactions.

3-Aminopyridine: Lacks the thiol group, limiting its applications compared to 3-Aminopyridine-2-thiol hydrochloride.

2-Aminopyrimidine: Similar structure but with a pyrimidine ring, offering different reactivity and applications.

Uniqueness: this compound is unique due to the presence of both amino and thiol groups on the pyridine ring, providing a versatile platform for various chemical reactions and applications. Its hydrochloride form enhances its solubility, making it more suitable for aqueous applications.

Biologische Aktivität

3-Aminopyridine-2-thiol hydrochloride, also known as 3-AP, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and clinical relevance, supported by data tables and case studies.

This compound is a thiol derivative of pyridine, characterized by the presence of an amino group at the 3-position and a thiol group at the 2-position. Its chemical structure can be represented as follows:

The primary mechanism of action for 3-AP involves its role as an inhibitor of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis. By inhibiting RR, 3-AP disrupts the proliferation of cancer cells, making it a candidate for anticancer therapy. The compound has shown particular efficacy against various solid tumors, including pancreatic cancer .

Anticancer Activity

Numerous studies have documented the anticancer effects of 3-AP:

- Clinical Trials : A Phase I trial assessed the maximum tolerated dose (MTD) and bioavailability of oral 3-AP in patients with advanced solid tumors. The study found that the MTD was established at 150 mg, with stable disease observed in 25% of patients .

- Mechanistic Insights : Research indicates that 3-AP acts as an iron chelator, which destabilizes the diferric center in RR, leading to enhanced cytotoxicity in cancer cells .

Other Biological Effects

Beyond its anticancer properties, 3-AP has been investigated for additional biological activities:

- Neuroprotective Effects : Studies suggest that aminopyridines can enhance neurotransmitter release, potentially benefiting conditions like multiple sclerosis .

- Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties; however, further research is needed to establish efficacy against specific pathogens .

Case Study: Pancreatic Cancer

A notable application of 3-AP is in treating pancreatic cancer. In a clinical trial involving chemotherapy-naïve and gemcitabine-refractory patients, the drug demonstrated promising results with manageable toxicity profiles. The trial's design included administering 96 mg/m² intravenously over specific cycles .

Case Study: Combination Therapies

Recent studies have explored combining 3-AP with other chemotherapeutic agents to enhance therapeutic efficacy. For instance, combining it with cisplatin showed improved outcomes in cervical cancer patients .

Table 1: Summary of Clinical Trials Involving this compound

| Trial Phase | Cancer Type | Dosage (mg/m²) | Response Rate (%) | MTD (mg) |

|---|---|---|---|---|

| Phase I | Advanced Solid Tumors | 100 | Stable Disease: 25% | 150 |

| Phase II | Pancreatic Cancer | 96 | Progression-Free Survival | TBD |

| Phase III | Cervical Cancer | TBD | TBD | TBD |

Table 2: Biological Activities of 3-Aminopyridine Derivatives

| Compound | Activity Type | IC50/EC50 Values |

|---|---|---|

| 3-Aminopyridine | Ribonucleotide Reductase Inhibitor | IC50 = TBD |

| Triapine (3-AP) | Anticancer | EC50 = TBD |

| Other Thiosemicarbazones | Antimicrobial | MIC = TBD |

Eigenschaften

IUPAC Name |

3-amino-1H-pyridine-2-thione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S.ClH/c6-4-2-1-3-7-5(4)8;/h1-3H,6H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQMHQZKNVMNAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.